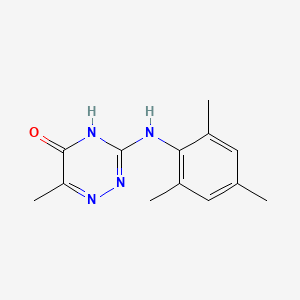
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine, also known as methoxytetrahydrofuranylpropylamin, is a chemical compound that has been extensively researched due to its potential as a therapeutic agent. This compound belongs to the class of phenethylamines and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine is not fully understood. However, it has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which may contribute to its potential therapeutic effects. The compound has also been shown to bind to sigma-1 receptors, which are involved in various cellular processes including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a wide range of effects on the central nervous system and may be useful in the treatment of various disorders. However, one of the limitations of using this compound in lab experiments is its potential for abuse. The compound has been shown to have psychoactive effects and may be addictive in some individuals.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine. One area of research is the development of new therapeutic agents based on this compound. Researchers may also investigate the potential use of this compound in the treatment of various disorders such as depression, anxiety, and addiction. Another area of research is the investigation of the compound's mechanism of action and its effects on various cellular processes. Finally, researchers may also investigate the potential for this compound to be used as a cognitive enhancer.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine involves the reaction of 4-methoxyphenylacetone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the desired compound. This synthesis method has been reported in several scientific publications and has been used to produce the compound for research purposes.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propanamine has been studied extensively for its potential as a therapeutic agent. It has been shown to have a wide range of effects on the central nervous system and has been investigated for its potential use in the treatment of various disorders such as depression, anxiety, and addiction. The compound has also been studied for its potential as a cognitive enhancer and has been shown to improve memory and learning in animal models.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(16-11-15-4-3-9-18-15)10-13-5-7-14(17-2)8-6-13/h5-8,12,15-16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPYYAXMANVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)
